![molecular formula C10H12Li2N4O11P2 B12375371 dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is a complex organic compound with significant importance in various scientific fields. This compound features a purine base, a ribose sugar, and a phosphate group, making it a nucleoside phosphate derivative. Its structure is crucial for its biological and chemical properties, which are extensively studied in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. This involves the formation of the imidazole ring followed by the fusion with a pyrimidine ring.
Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond. This step often requires the activation of the sugar moiety and the use of catalysts to facilitate the bond formation.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the phosphate group. This is typically achieved using phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phosphate group, leading to different products.
Substitution: Substitution reactions can occur at the purine base or the ribose sugar, resulting in the formation of various analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various nucleoside analogs and phosphorylated derivatives, which have significant applications in medicinal chemistry and molecular biology.
Applications De Recherche Scientifique
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of nucleotides and nucleic acids.
Biology: In studies of DNA and RNA synthesis, replication, and repair.
Medicine: As a potential therapeutic agent in antiviral and anticancer research.
Industry: In the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can inhibit or activate enzymes involved in nucleic acid metabolism, thereby affecting cellular processes such as DNA replication and transcription. The phosphate group plays a crucial role in these interactions, facilitating the binding to enzyme active sites and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Another nucleoside phosphate with a guanine base instead of adenine.
Cytidine Monophosphate (CMP): Contains a cytosine base and is involved in RNA synthesis.
Uniqueness
Dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate is unique due to its specific structure and the presence of the dilithium ion, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H12Li2N4O11P2 |
|---|---|
Poids moléculaire |
444.1 g/mol |
Nom IUPAC |
dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O11P2.2Li/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1;; |
Clé InChI |
YZZFCILNGJPOCL-AMORSGDNSA-L |
SMILES isomérique |
[Li+].[Li+].C1=[15N]C2=C(C(=O)[15NH]1)[15N]=C[15N]2[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


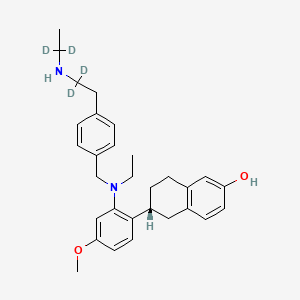
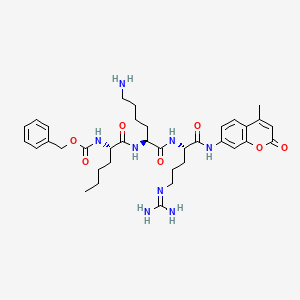
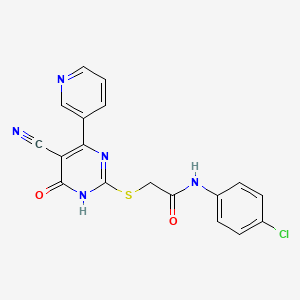
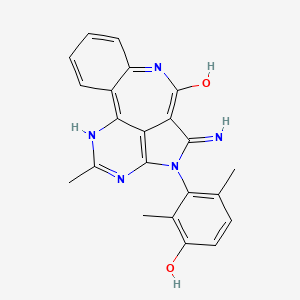
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
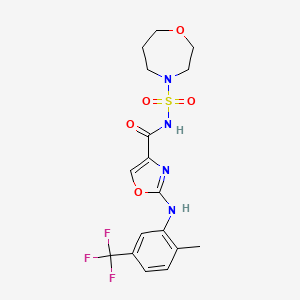
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)

![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
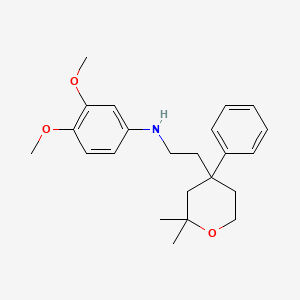
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)

